2-Hydroxy-3-isobutoxybenzaldehyde
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Overview
Description
2-Hydroxy-3-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.22 g/mol This compound is characterized by the presence of a hydroxyl group (-OH) and an isobutoxy group (-OCH2CH(CH3)2) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-isobutoxybenzaldehyde typically involves the alkylation of 2,3-dihydroxybenzaldehyde. This process can be achieved by reacting 2,3-dihydroxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Hydroxy-3-isobutoxybenzoic acid.
Reduction: 2-Hydroxy-3-isobutoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-isobutoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isobutoxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
2-Hydroxy-3-octyloxybenzaldehyde: Similar structure but with an octyloxy group instead of an isobutoxy group.
2-Hydroxy-3-isopropylbenzaldehyde: Contains an isopropyl group instead of an isobutoxy group.
Uniqueness: 2-Hydroxy-3-isobutoxybenzaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isobutoxy group provides steric hindrance and influences the compound’s solubility and interaction with other molecules.
Properties
IUPAC Name |
2-hydroxy-3-(2-methylpropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-4-9(6-12)11(10)13/h3-6,8,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVINXCBDFRBLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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